molecular formula C23H27N5O7 B13909289 [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate CAS No. 2842847-62-3

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

Cat. No.: B13909289
CAS No.: 2842847-62-3
M. Wt: 485.5 g/mol
InChI Key: HNTKEEIVPSGJCI-VGKBRBPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is then benzamidated to form the benzamidopurin derivative.

    Glycosylation: The benzamidopurin derivative undergoes glycosylation with a protected sugar moiety to form the nucleoside.

    Protection and Deprotection: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups, followed by selective deprotection to expose the desired hydroxyl group.

    Pivaloyloxymethylation: The exposed hydroxyl group is then reacted with pivaloyloxymethyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine base or the benzamide group, resulting in the formation of amines or reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or reduced purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is used to study the interactions between nucleosides and enzymes. Its modified structure provides insights into the binding and activity of nucleoside analogs in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but lacking the benzamide and pivaloyloxymethyl modifications.

    2’-O-Methyladenosine: A modified nucleoside with a methyl group at the 2’ position of the sugar moiety.

    N6-Benzoyladenosine: A nucleoside with a benzoyl group at the N6 position of the purine base.

Uniqueness

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is unique due to its combination of modifications. The benzamide group enhances its binding affinity to certain enzymes, while the pivaloyloxymethyl group increases its stability and lipophilicity. These modifications make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2842847-62-3

Molecular Formula

C23H27N5O7

Molecular Weight

485.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C23H27N5O7/c1-23(2,3)22(32)34-12-33-17-16(30)14(9-29)35-21(17)28-11-26-15-18(24-10-25-19(15)28)27-20(31)13-7-5-4-6-8-13/h4-8,10-11,14,16-17,21,29-30H,9,12H2,1-3H3,(H,24,25,27,31)/t14-,16-,17-,21-/m1/s1

InChI Key

HNTKEEIVPSGJCI-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

CC(C)(C)C(=O)OCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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